molecular formula C12H6Cl3NO4 B14597353 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol CAS No. 61147-98-6

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol

Cat. No.: B14597353
CAS No.: 61147-98-6
M. Wt: 334.5 g/mol
InChI Key: DNPIUGRLBOTLTJ-UHFFFAOYSA-N
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Description

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is an organic compound with the molecular formula C12H6Cl3NO4 It is a derivative of phenol, characterized by the presence of nitro and trichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol typically involves the nitration of 2,4,6-trichlorophenol followed by a nucleophilic aromatic substitution reaction. The nitration process introduces the nitro group into the phenol ring, while the substitution reaction attaches the trichlorophenoxy group to the phenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is unique due to the combination of nitro and trichlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61147-98-6

Molecular Formula

C12H6Cl3NO4

Molecular Weight

334.5 g/mol

IUPAC Name

2-nitro-5-(2,4,6-trichlorophenoxy)phenol

InChI

InChI=1S/C12H6Cl3NO4/c13-6-3-8(14)12(9(15)4-6)20-7-1-2-10(16(18)19)11(17)5-7/h1-5,17H

InChI Key

DNPIUGRLBOTLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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